molecular formula C19H15N3O2 B2500657 1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1207052-28-5

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2500657
CAS No.: 1207052-28-5
M. Wt: 317.348
InChI Key: SBLAMMVZVULGRS-UHFFFAOYSA-N
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Description

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H15N3O2 and its molecular weight is 317.348. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Activity

Several studies have synthesized and tested oxadiazole derivatives for their potential antibacterial activities. Joshi et al. (2011) synthesized a new series of oxadiazole compounds, demonstrating significant antibacterial activity against various bacterial strains (Joshi, Mandhane, Khan, & Gill, 2011). Similarly, research by Rajanarendar et al. (2010) on novel pyrimido[5,4-c]quinolin-5-ones revealed good antibacterial and antifungal activity, suggesting potential for development into antimicrobial agents (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).

Anticancer Activity

Compounds featuring the oxadiazole moiety have been investigated for their anticancer properties. Kamath, Sunil, and Ajees (2016) synthesized quinoline–indole–oxadiazole hybrids, demonstrating in vitro cytotoxic potential against breast adenocarcinoma cell lines. Notably, certain derivatives exhibited low IC50 values and high selectivity indices, indicating potential as anticancer agents (Kamath, Sunil, & Ajees, 2016).

Antioxidant and Antitumor Activities

A series of (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives were synthesized by Fadda et al. (2011), including glucose and xylose hydrazones. These compounds were evaluated for their antioxidant properties and cytotoxicity, showing moderate to high activities and indicating their potential for further development in therapeutic contexts (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).

Synthesis and Characterization

Research into the synthesis, characterization, and application of these compounds extends beyond biomedical applications to include materials science. For example, Wu et al. (2017) explored the self-assembly of new coordination polymers based on asymmetric oxadiazole-containing ligands. This work highlights the role of counterions in the structural assembly of these polymers and their potential applications in materials science (Wu, Pan, Zhang, Jin, & Ma, 2017).

Properties

IUPAC Name

1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-12-7-3-4-8-13(12)18-20-19(24-21-18)15-11-22(2)16-10-6-5-9-14(16)17(15)23/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLAMMVZVULGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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